![molecular formula C11H16O B14476224 {1-[(Propan-2-yl)oxy]ethyl}benzene CAS No. 65757-61-1](/img/structure/B14476224.png)
{1-[(Propan-2-yl)oxy]ethyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropoxyethyl)benzene is an organic compound with the molecular formula C({11})H({16})O and a molecular weight of 164.2441 g/mol It is characterized by the presence of an isopropoxy group attached to the ethyl side chain of a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropoxyethyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a strong base. One common method is the reaction of benzene with 1-bromo-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of (1-Isopropoxyethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity (1-Isopropoxyethyl)benzene .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Isopropoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
(1-Isopropoxyethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of (1-Isopropoxyethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(1-Ethoxyethyl)benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
(1-Methoxyethyl)benzene: Contains a methoxy group instead of an isopropoxy group.
(1-Butoxyethyl)benzene: Features a butoxy group instead of an isopropoxy group.
Uniqueness: (1-Isopropoxyethyl)benzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
65757-61-1 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-propan-2-yloxyethylbenzene |
InChI |
InChI=1S/C11H16O/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
KLOUCDOOJZGJFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


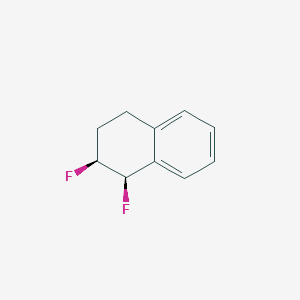
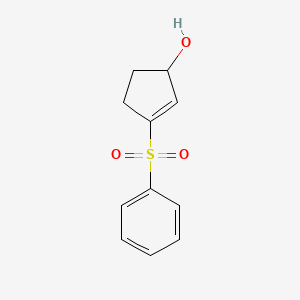
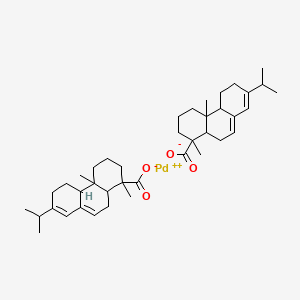
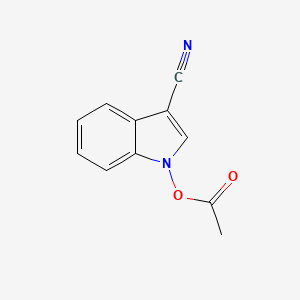
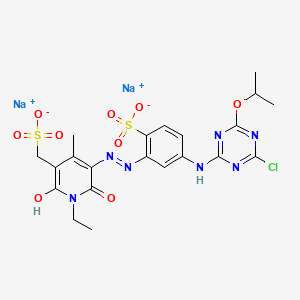

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
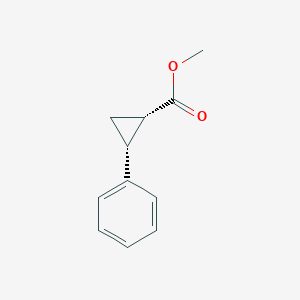
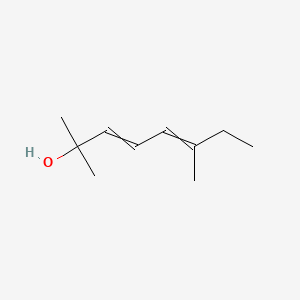

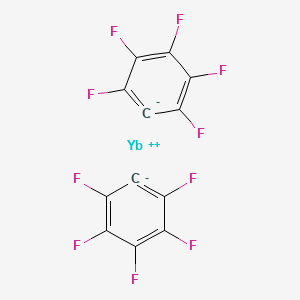
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
